molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Katalognummer: B1337092
CAS-Nummer: 32018-56-7
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: MKIZSVUTUWPHMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1-Bz-4-Me-THP) is a synthetic organic compound that has been used in a variety of scientific research applications, including as a bioactive molecule, a ligand for metal complexes, and as a synthetic intermediate. 1-Bz-4-Me-THP is a versatile compound that is relatively easy to synthesize, making it an attractive choice for many laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Oxidative Studies and Neurotoxicity Analysis

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied for its oxidative properties and potential neurotoxicity. Research by Sablin et al. (1994) explored the oxidation products arising from the action of monoamine oxidase B on this compound, noting its non-neurotoxic nature despite rapid oxidation (Sablin et al., 1994). Additionally, Youngster et al. (1989) evaluated the biological activity of various analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), including this compound, for their MAO oxidation and neurotoxicity in mice (Youngster et al., 1989).

Synthesis and Stereochemistry

Grishina et al. (2005) investigated the synthesis and stereochemistry of 3-hydroxy-1,2,3,6-tetrahydropyridines, including variants of this compound. This research aimed to produce potential antiviral compounds and multipurpose synthons for fine organic synthesis (Grishina et al., 2005).

Pharmacological Properties

Mateeva et al. (2005) reviewed the synthesis and pharmacological characteristics of tetrahydropyridine derivatives, focusing on their biological activity and potential as drug candidates. This research highlighted the importance of the tetrahydropyridine moiety in drug design, including compounds like this compound (Mateeva et al., 2005).

Anti-Inflammatory Potential

Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, exploring their potential as anti-inflammatory agents. This study highlighted the diverse activities of 1,2,3,6-tetrahydropyridines, including analgesic and anti-inflammatory properties (Rao et al., 1995).

Anti-Plasmodial and Anti-Trypanosomal Activities

Mohsin et al. (2019) synthesized new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, including derivatives of this compound, and assessed their antiplasmodial and antitrypanosomal activities. Thestudy demonstrated the influence of structural modifications on biological activities, emphasizing the potential of these compounds in treating parasitic infections (Mohsin et al., 2019).

Catalytic Hydrogenation and Chemical Kinetics

Jelčić et al. (2016) conducted a study on the catalytic hydrogenation of a compound structurally related to this compound. The research explored the effects of various solvents and reaction conditions on the hydrogenation process, contributing to the understanding of chemical kinetics and catalysis in the context of tetrahydropyridine derivatives (Jelčić et al., 2016).

Crystal and Molecular Structures

Iwasaki et al. (1987) determined the crystal and molecular structures of various dihydropyridine derivatives, including those related to this compound. This research provided insight into the structural aspects of these compounds, which is crucial for understanding their chemical properties and potential applications (Iwasaki et al., 1987).

Zukünftige Richtungen

Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .

Eigenschaften

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZSVUTUWPHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423620
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-56-7
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product was obtained analogously to IP 5b starting from 10.0 g (45.5 mmol) of 1-benzyl-4-methylpyridinium chloride. Yield: 7.15 g (84% of theoretical); C13H17N (M=187.281); calc.: molpeak (M+H)+: 188; found: molpeak (M+H)+: 188; Rf value: 0.95 (silica gel, EtOAc/MeOH/NH3 9:1:0.1).
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the product from Method A (38 grams/0.171 mol) dissolved in 140 mL of 10:1 ethanol/water at 0° C. was added 16 grams (0.427 mol) of sodium borohydride portion-wise over 25 minutes. The resulting mixture stirred for 18 hours at room temperature, at which time, the reaction was quenched upon addition of 100 mL of water. The reaction mixture was filtered, the filter cake washed with water and ethylacetate, and the combined filtrates concentrated under reduced pressure to remove the organics. The residue was diluted with water (100 mL) and extracted 3 times with 150 mL with ethylacetate. The combined ethylacetate extracts were dried over Na2SO4 and concentrated to dryness in vacuo affording 32 grams (100%) of the title compound as a yellow oil. LRMS: 188 (M+1).
Quantity
38 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Customer
Q & A

Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?

A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of this compound compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].

Q2: Can you provide the spectroscopic data for this compound as reported in the research?

A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for this compound: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.